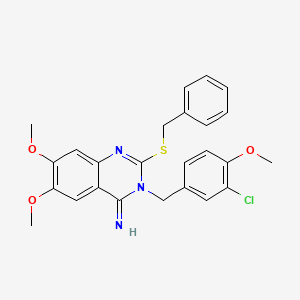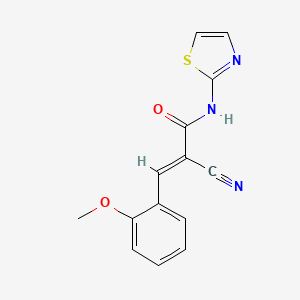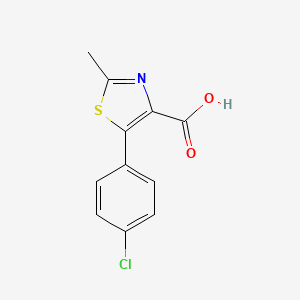
2-(benzylsulfanyl)-3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-4(3H)-quinazolinimine
概要
説明
2-(benzylsulfanyl)-3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-4(3H)-quinazolinimine is a compound that features a quinazoline core structure. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-4(3H)-quinazolinimine can be approached via various methods. One common method involves the condensation of appropriate benzyl and quinazoline precursors in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). Reaction conditions often include heating under reflux for several hours.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors, which can provide better control over reaction conditions and yield. Optimizing temperature, solvent choice, and reaction time is crucial for industrial production to ensure high purity and yield of the product.
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions:
Oxidation: : Using agents like potassium permanganate or hydrogen peroxide can introduce new functional groups or modify existing ones.
Reduction: : Catalysts such as palladium on carbon (Pd/C) in a hydrogen atmosphere can reduce double bonds or other reducible groups.
Substitution: : Electrophilic and nucleophilic substitutions can modify the benzyl and quinazoline parts of the molecule, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous medium.
Reduction: : Hydrogen gas with Pd/C catalyst.
Substitution: : Halogenation using chlorine or bromine in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: : Yields oxygenated derivatives.
Reduction: : Produces reduced analogs with modified electronic properties.
Substitution: : Results in various substituted quinazoline derivatives.
科学的研究の応用
2-(benzylsulfanyl)-3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-4(3H)-quinazolinimine finds applications in various fields:
Chemistry: : Used as a precursor or intermediate in the synthesis of complex organic molecules.
Biology: : Studied for its potential as an enzyme inhibitor, influencing biological pathways.
Medicine: : Evaluated for anti-cancer and anti-inflammatory properties, providing a basis for drug development.
Industry: : Its derivatives are explored for use in manufacturing agrochemicals and other industrial products.
作用機序
The compound's mechanism of action often involves interaction with specific biological targets, such as enzymes or receptors. Its structural features allow it to fit into binding sites, inhibiting or modifying the activity of these targets. This can result in the inhibition of cancer cell proliferation, reduction of inflammation, or antimicrobial activity, depending on the specific biological context.
類似化合物との比較
When compared with other quinazoline derivatives, 2-(benzylsulfanyl)-3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-4(3H)-quinazolinimine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.
Similar Compounds
4(3H)-quinazolinimine
2-(benzylsulfanyl) quinazoline derivatives
3-chloro-4-methoxybenzyl derivatives
These similar compounds often share some biological activities, but the specific substituents on this compound make it particularly interesting for its unique set of interactions and applications.
Conclusion
Understanding this compound opens up numerous possibilities in medicinal chemistry and related fields. Its unique structure and reactivity, combined with its diverse applications, make it a compound of significant interest for ongoing research and industrial use.
特性
IUPAC Name |
2-benzylsulfanyl-3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3S/c1-30-21-10-9-17(11-19(21)26)14-29-24(27)18-12-22(31-2)23(32-3)13-20(18)28-25(29)33-15-16-7-5-4-6-8-16/h4-13,27H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFGKHRDQGKYJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=N)C3=CC(=C(C=C3N=C2SCC4=CC=CC=C4)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501117415 | |
| Record name | 3-[(3-Chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-[(phenylmethyl)thio]-4(3H)-quinazolinimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501117415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477848-72-9 | |
| Record name | 3-[(3-Chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-[(phenylmethyl)thio]-4(3H)-quinazolinimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477848-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3-Chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-[(phenylmethyl)thio]-4(3H)-quinazolinimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501117415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,4-Dimethoxyphenyl)amino]nicotinic acid](/img/structure/B3037175.png)






![2,3-Dihydro-1H-benzo[d]imidazole](/img/structure/B3037191.png)


![6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3037194.png)

